Section 1: Core Molecular Identity and Physicochemical Characteristics
Section 1: Core Molecular Identity and Physicochemical Characteristics
An In-depth Technical Guide to 5α-Androstan-3-one
This guide provides a comprehensive technical overview of 5α-androstan-3-one, a key steroid molecule relevant to numerous fields of research, including endocrinology, medicinal chemistry, and drug development. We will move from its fundamental chemical identity to its biological context and the analytical methodologies required for its robust characterization.
5α-Androstan-3-one, also known as androstanone, is a saturated steroid and an endogenous metabolite of androgens like testosterone.[1][2] Its structure is foundational to understanding its chemical behavior and biological interactions.
Chemical Structure and Stereochemistry
The molecule is built upon the characteristic four-ring gonane steroid nucleus. The formal IUPAC name is (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one.[3]
Key structural features include:
-
A ketone group at the C-3 position.
-
Two methyl groups at C-10 and C-13.
-
The defining feature is the "5-alpha" (5α) configuration, which describes the stereochemistry at the junction of the A and B rings. In this conformation, the hydrogen atom at C-5 is on the opposite side of the ring system from the C-19 methyl group, resulting in a relatively flat, planar structure. This is in contrast to the 5β-isomer, where the A/B ring junction is bent. This stereochemical difference is critical as it profoundly influences the molecule's shape and its ability to interact with biological receptors.
Caption: 2D structure of 5α-androstan-3-one with ring and key position labels.
Physicochemical Properties
A summary of the core physicochemical data for 5α-androstan-3-one is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O | PubChem[3] |
| Molecular Weight | 274.4 g/mol | PubChem[3] |
| CAS Number | 1224-95-9 | PubChem, J-GLOBAL[1][3] |
| XLogP3 | 5.5 | PubChem[3] |
| Form | Powder/Crystalline Solid | Sigma-Aldrich, Cayman Chemical[4][5] |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, Ethanol | Sigma-Aldrich, Cayman Chemical[4][5] |
Section 2: Synthesis and Biosynthesis
Understanding both the laboratory synthesis and the natural biosynthetic pathways of 5α-androstan-3-one is crucial for its application as a reference standard and for comprehending its physiological role.
Chemical Synthesis
The synthesis of 5α-androstan-3-one often involves the modification of more readily available steroid precursors. A common and effective strategy is the catalytic hydrogenation of an unsaturated precursor. For instance, starting from dehydroepiandrosterone (DHEA), a multi-step synthesis can be employed.
A representative synthetic approach involves:
-
Hydrogenation: Catalytic hydrogenation of a precursor like 3β-hydroxy-5-androsten-17-one reduces the double bond at C5-C6 to yield 3β-hydroxy-5α-androstan-17-one.[6]
-
Functional Group Manipulation: Subsequent steps would then modify the functional groups at C3 and C17 as needed to arrive at the target molecule.
Caption: Conceptual workflow for the chemical synthesis of 5α-androstan-3-one.
Biosynthesis
In biological systems, 5α-androstan-3-one is a metabolite within the complex androgen synthesis pathway. It is not directly synthesized as a primary hormone but is formed from the metabolism of more potent androgens. It is a downstream metabolite of dihydrotestosterone (DHT), a potent androgen generated from testosterone by the enzyme 5α-reductase.[7][8] The metabolic conversion of DHT can lead to various androstanediols and androstanediones, including 5α-androstan-3-one.[9] This metabolic clearance pathway is significant in androgen-sensitive tissues like the prostate.[9][10]
Caption: Simplified metabolic pathway showing the position of 5α-androstan-3-one.
Section 3: Analytical Characterization Methodologies
Unambiguous structural confirmation and quantification are paramount in both synthetic chemistry and biological studies.[2] A multi-technique approach is standard practice.
Spectroscopic and Chromatographic Techniques
| Technique | Application for 5α-Androstan-3-one | Rationale and Key Insights |
| NMR Spectroscopy | Definitive structure elucidation and stereochemical confirmation. | ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC) can resolve complex overlapping signals typical of the steroid backbone and confirm the 5α stereochemistry.[2][11] |
| Mass Spectrometry (MS) | Molecular weight verification and fragmentation analysis. | Provides the exact mass, confirming the molecular formula. Fragmentation patterns can help identify the steroid class.[3] |
| GC-MS | Separation, identification, and quantification in complex mixtures (e.g., biological samples). | Gas chromatography provides excellent separation of steroids, while MS allows for sensitive detection and identification based on mass and retention time.[12][13] It is a gold-standard method for analyzing steroid profiles in clinical and forensic research.[14] |
| Infrared (IR) Spectroscopy | Functional group identification. | A strong absorbance peak in the range of 1700-1725 cm⁻¹ confirms the presence of the C=O bond of the ketone at the C-3 position.[3] |
Protocol: GC-MS Analysis of 5α-Androstan-3-one
This protocol provides a self-validating workflow for the detection and quantification of 5α-androstan-3-one in a prepared sample.
Objective: To identify and quantify 5α-androstan-3-one using GC-MS.
Materials:
-
Sample containing 5α-androstan-3-one.
-
Internal Standard (e.g., deuterated androstanone).
-
Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Anhydrous solvent (e.g., pyridine, ethyl acetate).
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
Methodology:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a reaction vial.
-
Add a known amount of the internal standard. This is critical for accurate quantification, as it corrects for variations in sample workup and injection volume.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add the derivatization agent (e.g., 50 µL MSTFA) and anhydrous pyridine (50 µL).
-
The purpose of derivatization is to convert the ketone into a more volatile and thermally stable trimethylsilyl (TMS) ether, which improves chromatographic behavior and provides a characteristic mass spectrum.[15]
-
Seal the vial and heat at 60-70°C for at least 30 minutes to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temp: 280°C
-
Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Scan from m/z 50 to 500 for identification, or Selected Ion Monitoring (SIM) for quantification.
-
-
-
Data Analysis:
-
Identify the TMS-derivatized 5α-androstan-3-one peak by its characteristic retention time and mass spectrum.[16]
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards. This ratiometric approach ensures the trustworthiness of the quantitative data.
-
Section 4: Biological Context and Research Applications
While not a potent androgen itself, 5α-androstan-3-one is significant due to its position within androgen metabolism.
-
Metabolic Marker: Its presence and concentration can serve as an indicator of androgen flux and the activity of key metabolic enzymes in tissues. It is a known metabolite of DHT, and its formation is part of the inactivation pathway for potent androgens.[17][18]
-
Prostate Cancer Research: The metabolic pathways that interconvert androgens are of high interest in the study of castration-resistant prostate cancer, where cancer cells can adapt to synthesize their own androgens from inactive precursors.[9] Understanding the full metabolic network, including metabolites like 5α-androstan-3-one, is crucial for developing new therapeutic strategies.
-
Synthetic Precursor: In medicinal chemistry, the androstanone skeleton is a valuable starting material for the synthesis of other bioactive steroids. Its defined stereochemistry makes it a reliable scaffold for creating novel compounds with potential therapeutic applications.[19][20][21]
-
Receptor Binding Studies: While its affinity for the androgen receptor is low compared to DHT, it can be used in competitive binding assays and other endocrinological studies to probe the specificity of steroid-protein interactions. Studies have shown specific, displaceable binding of related compounds in testicular tissue, indicating potential roles for these metabolites.[12]
Conclusion
5α-Androstan-3-one is a steroid of significant interest to researchers in both the chemical and biological sciences. Its well-defined structure, characterized by the 5α configuration, makes it a valuable molecule for synthetic applications and a key subject for analytical methodology development. Biologically, its role as a downstream metabolite of potent androgens places it within the critical network of steroid metabolism relevant to physiology and diseases like prostate cancer. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for its effective use in a professional research setting.
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